![molecular formula C27H49N3O10Si2 B14195020 2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid CAS No. 837430-74-7](/img/structure/B14195020.png)
2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid is a complex organosilicon compound. It is characterized by the presence of triethoxysilyl groups, which are known for their ability to form strong bonds with various substrates, making this compound particularly useful in applications requiring adhesion and surface modification.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid typically involves the reaction of 3-(triethoxysilyl)propylamine with a suitable benzoic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for creating strong adhesive properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or benzoic acid moieties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Substitution: Requires nucleophiles like amines or thiols under mild to moderate conditions.
Major Products Formed
Siloxane Networks: Resulting from the condensation of silanol groups.
Substituted Benzoic Acid Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, particularly in the synthesis of hybrid materials.
Biology: Employed in the modification of surfaces for cell culture applications, improving cell adhesion and growth.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in coatings and sealants to improve durability and resistance to environmental factors.
作用机制
The primary mechanism by which 2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid exerts its effects is through the formation of strong covalent bonds with substrates. The triethoxysilyl groups hydrolyze to form silanol groups, which then condense to create siloxane linkages. These linkages provide robust adhesion and stability, making the compound effective in applications requiring durable surface modifications.
相似化合物的比较
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Another organosilicon compound with similar adhesive properties but different hydrolysis and condensation behavior due to the presence of methoxy groups instead of ethoxy groups.
1,2-Bis(triethoxysilyl)ethane: Shares the triethoxysilyl functionality but has a different backbone structure, affecting its reactivity and applications.
Uniqueness
2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid is unique due to its combination of a benzoic acid moiety with triethoxysilyl groups, providing a balance of reactivity and stability. This makes it particularly suitable for applications requiring both strong adhesion and chemical resistance.
属性
CAS 编号 |
837430-74-7 |
|---|---|
分子式 |
C27H49N3O10Si2 |
分子量 |
631.9 g/mol |
IUPAC 名称 |
2-[bis(3-triethoxysilylpropylcarbamoyl)amino]benzoic acid |
InChI |
InChI=1S/C27H49N3O10Si2/c1-7-35-41(36-8-2,37-9-3)21-15-19-28-26(33)30(24-18-14-13-17-23(24)25(31)32)27(34)29-20-16-22-42(38-10-4,39-11-5)40-12-6/h13-14,17-18H,7-12,15-16,19-22H2,1-6H3,(H,28,33)(H,29,34)(H,31,32) |
InChI 键 |
JQJVGJTURMUZDJ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)N(C1=CC=CC=C1C(=O)O)C(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


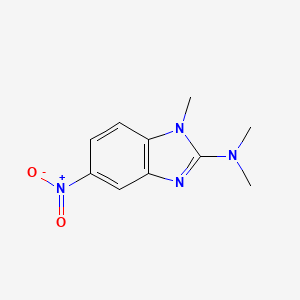
![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
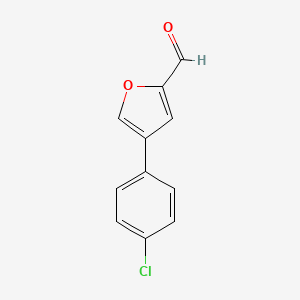
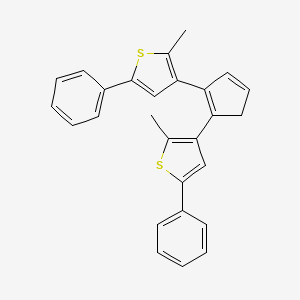
![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)
![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
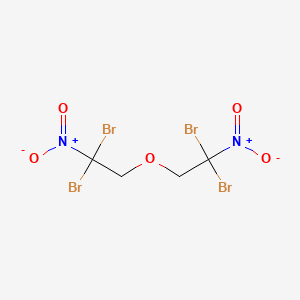
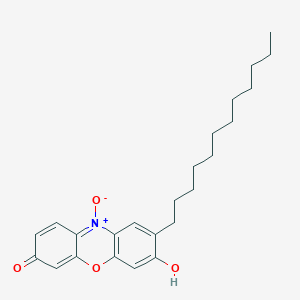
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
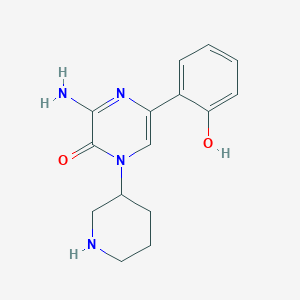
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
